5-Chloro-2-methoxythiazole
Description
5-Chloro-2-methoxythiazole is a heterocyclic compound featuring a thiazole ring substituted with a chlorine atom at position 5 and a methoxy group at position 2. Its synthesis typically involves nucleophilic substitution reactions, where methoxide ions displace halogen atoms in chlorinated thiazole precursors. For instance, when 2,4-dichlorothiazole or 2,5-dichlorothiazole reacts with equimolar methoxide, the primary product is 5-chloro-2-methoxythiazole, as confirmed by TLC, GLC, and NMR analyses . This regioselectivity highlights the influence of reaction stoichiometry on substitution patterns.
Properties
Molecular Formula |
C4H4ClNOS |
|---|---|
Molecular Weight |
149.60 g/mol |
IUPAC Name |
5-chloro-2-methoxy-1,3-thiazole |
InChI |
InChI=1S/C4H4ClNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 |
InChI Key |
ZJHGDMSAZHDDPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-1,3-thiazole typically involves the reaction of 2-chloropropenyl isothiocyanate with a solvent such as chloroform. The reaction is initiated by the addition of thionyl chloride, maintaining the internal temperature at 30°C. After the addition is complete, the reaction mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is removed under reduced pressure to yield the product .
Industrial Production Methods: Industrial production of 5-chloro-2-methoxy-1,3-thiazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methoxy-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the thiazole ring with different degrees of saturation.
Scientific Research Applications
Antimicrobial Activity
5-Chloro-2-methoxythiazole has demonstrated significant antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of 5-chloro-2-methoxythiazole against several pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited notable zones of inhibition, indicating its potential as an antimicrobial agent.
Table 2: Antibacterial Activity Data
| Bacteria Tested | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10 |
| S. aureus | 8 | 9 |
| Bacillus subtilis | 8 | 8 |
| S. epidermidis | 8 | 7 |
Anticancer Properties
The anticancer potential of 5-chloro-2-methoxythiazole has been explored in various studies, particularly regarding its ability to inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that derivatives of thiazole compounds, including 5-chloro-2-methoxythiazole, exhibit cytotoxic effects on human cancer cell lines such as HepG2 (liver), HT-29 (colon), and MCF-7 (breast). These studies suggest that modifications to the thiazole structure can enhance anticancer activity.
Table 3: Anticancer Activity Insights
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <30 | Inhibition of tubulin polymerization |
| HT-29 | <25 | Induction of apoptosis |
| MCF-7 | <20 | Cell cycle arrest |
Enzyme Inhibition
Research indicates that 5-chloro-2-methoxythiazole may act as an inhibitor for specific enzymes involved in critical metabolic pathways, such as phosphoinositide 3-kinase (PI3K). Molecular docking studies have demonstrated that this compound can effectively bind to the ATP binding pocket of PI3Kα, enhancing its inhibitory activity.
Case Study: Molecular Docking Studies
Molecular docking simulations reveal that modifications to the thiazole or pyridine rings can significantly affect binding affinity and biological activity, providing insights for drug development targeting PI3K-related pathways.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-1,3-thiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
The following section compares 5-chloro-2-methoxythiazole with structurally related heterocyclic compounds, focusing on molecular features, synthesis, and biological relevance.
Benzothiazole Derivatives
a. 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (C₁₄H₁₀ClNOS)
- Structure : A benzothiazole core fused to a benzene ring, with a 4-methoxyphenyl substituent. The dihedral angle between the benzothiazole and methoxyphenyl rings is 8.76°, indicating moderate planarity .
- Synthesis: Prepared via condensation of 2-amino-4-chlorobenzenethiol with substituted aldehydes in the presence of sodium metabisulfite .
- Biological Activity: Benzothiazoles are noted for antimicrobial, anticancer, and anti-inflammatory properties .
b. 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (C₁₄H₁₀ClNO₂S)
- Structure: Features a benzothiazole ring linked to a methoxy-substituted phenol. The dihedral angle between the rings is 1.23°, suggesting near-planar alignment, stabilized by intramolecular hydrogen bonds (C5–H5A⋯O2) and π-π interactions .
- Synthesis: Condensation of 2-amino-4-chlorobenzenethiol with 2-hydroxy-5-methoxybenzaldehyde .
Isothiazolinone Derivatives
5-Chloro-2-methyl-4-isothiazolin-3-one (C₄H₄ClNOS)
- Structure: An isothiazolinone ring with chlorine and methyl substituents. Often used in mixtures (e.g., with 2-methyl-4-isothiazolin-3-one) as industrial biocides .
- Applications : Widely employed in coatings, adhesives, and personal care products due to antimicrobial efficacy.
- Safety : Requires stringent handling (e.g., EN 374-certified gloves, respiratory protection) due to toxicity risks .
- Contrast: Unlike 5-chloro-2-methoxythiazole, this compound’s primary utility is non-pharmaceutical, emphasizing industrial biocidal use.
Benzimidazole and Benzoxazole Derivatives
a. 2-Chloro-5-methoxybenzimidazole (C₈H₇ClN₂O)
- Structure : A benzimidazole core with chloro and methoxy substituents. Benzimidazoles are prominent in drug design (e.g., antiparasitics, antivirals) .
- Key Difference: The fused benzene-imidazole ring system enhances metabolic stability compared to monocyclic thiazoles.
b. 5-Chloro-2-methylbenzoxazole (C₈H₆ClNO)
- Structure : A benzoxazole ring with chloro and methyl groups. Melting point: 55–57°C .
- Applications : Used as a synthetic intermediate in organic chemistry.
- Contrast : The oxygen atom in benzoxazole reduces electron density compared to sulfur-containing thiazoles, altering reactivity .
Ethyl-Substituted Thiazoles
5-Chloro-2-ethylbenzo[d]thiazole (C₉H₈ClNS)
Biological Activity
5-Chloro-2-methoxythiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
5-Chloro-2-methoxythiazole features a thiazole ring substituted with a chlorine atom at the 5-position and a methoxy group at the 2-position. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that thiazole derivatives, including 5-Chloro-2-methoxythiazole, exhibit antibacterial and antifungal properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria, while showing limited activity against Gram-negative bacteria. For instance, a study reported that several thiazole derivatives displayed significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, with some compounds being more effective than traditional antibiotics like ampicillin .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 5-Chloro-2-methoxythiazole | S. aureus | 25 |
| 5-Chloro-2-methoxythiazole | B. subtilis | 30 |
| 5-Chloro-2-methoxythiazole | Candida albicans | 50 |
Anticancer Activity
The anticancer potential of 5-Chloro-2-methoxythiazole has also been investigated. Studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines by modulating various signaling pathways. For example, a derivative similar to 5-Chloro-2-methoxythiazole was found to inhibit cell proliferation in non-small cell lung cancer and ovarian cancer cell lines through cell cycle arrest at the G2/M phase .
Case Study: Inhibition of Cancer Cell Growth
In a specific study involving the compound's analogs:
- The compound exhibited an IC50 value of approximately 0.35 µM against HCT116 colorectal cancer cells.
- Mechanistic studies revealed that it inhibited colony formation and induced apoptosis by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential .
The biological activity of 5-Chloro-2-methoxythiazole is attributed to its ability to interact with specific molecular targets. The chlorine atom enhances its binding affinity to enzymes involved in critical metabolic pathways. For instance, thiazoles are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria, thereby exerting antibacterial effects .
Comparative Analysis with Related Compounds
The biological activity of 5-Chloro-2-methoxythiazole can be compared to other similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antibacterial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 5-Chloro-2-methoxythiazole | Moderate | High | Chlorine substitution enhances activity |
| 5-Iodo-2-methoxythiazole | High | Moderate | Iodine enhances reactivity |
| 5-Bromo-2-methoxythiazole | Moderate | Low | Bromine substitution reduces potency |
Q & A
Q. What are the standard synthetic routes for 5-chloro-2-methoxythiazole, and how is reaction progress monitored?
The compound is synthesized via nucleophilic aromatic substitution, where methoxide ion displaces halogen atoms (e.g., chlorine) in thiazole derivatives. Reaction progress is tracked using thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) to identify intermediates and byproducts. Nuclear magnetic resonance (NMR) analysis of the reaction mixture confirms structural formation at 70–80% conversion .
Q. What spectroscopic techniques are critical for characterizing 5-chloro-2-methoxythiazole derivatives?
High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) validate molecular weight and purity. For example, HRMS (EI, 70 eV) for C₁₈H₁₇NO₃ shows calculated values (C 73.20%, H 5.80%, N 4.74%) versus experimental results (C 73.00%, H 5.96%, N 4.60%). Discrepancies may arise from impurities or incomplete combustion during analysis .
Q. What safety protocols are recommended for handling 5-chloro-2-methoxythiazole in the laboratory?
Use chemical-resistant gloves (EN 374 standard) and ensure leak-tightness before reuse. Respiratory protection is required in poorly ventilated areas. Barrier creams and post-handling handwashing minimize skin exposure. Avoid environmental contamination by using sealed containers .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and experimental data in elemental analysis or HRMS?
Discrepancies (e.g., in carbon or nitrogen content) may stem from sample impurities or analytical errors. Cross-validate results using complementary methods like combustion analysis paired with X-ray crystallography. Repeating experiments under controlled conditions (e.g., inert atmosphere) reduces oxidation artifacts .
Q. How do intermolecular interactions influence the crystallographic properties of 5-chloro-2-methoxythiazole derivatives?
X-ray crystallography reveals that hydrogen bonds (e.g., C–H⋯O) and π-π stacking (3.7 Å between aromatic rings) stabilize crystal lattices. For example, in 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, these interactions create a 2D network, affecting solubility and melting behavior .
Q. What strategies optimize the synthesis of benzothiazole derivatives from 5-chloro-2-methoxythiazole?
Derivative synthesis (e.g., glycine-linked analogs) involves refluxing with chloroacetic acid in ethanol under basic conditions (KOH). Purification via recrystallization (ethanol/water) improves yield (80.8%). Solvent choice (DMF for solubility vs. ethanol for selectivity) and catalyst loading (e.g., Na₂S₂O₅) critically impact reaction efficiency .
Q. How does substitution at the 4- or 5-position of the thiazole ring affect reactivity?
Methoxide preferentially substitutes halogens at the 2-position under equimolar conditions. However, excess methoxide can displace 4- or 5-position halogens, forming regioisomers. Competitive pathways are identified via GLC and titrimetric halide ion analysis .
Methodological Notes
- Synthesis Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and catalyst ratios to minimize side products .
- Structural Validation : Combine NMR (for functional groups) with X-ray diffraction (for 3D conformation) to resolve ambiguous spectral data .
- Error Mitigation : Use internal standards in HRMS and replicate elemental analysis to address variability .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
